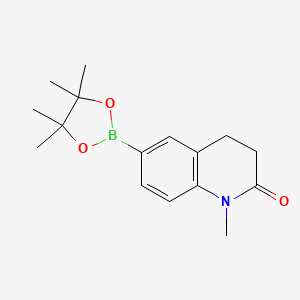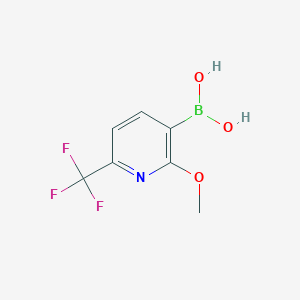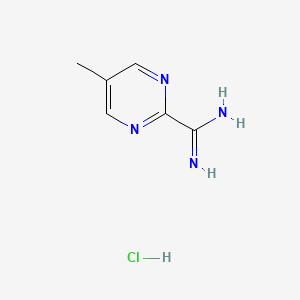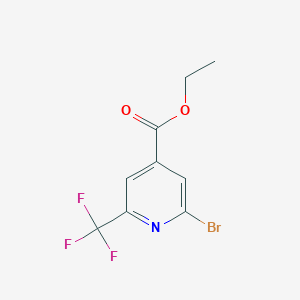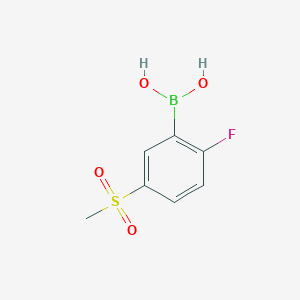
2-Fluoro-5-(methylsulfonyl)phenylboronic acid
Descripción general
Descripción
2-Fluoro-5-(methylsulfonyl)phenylboronic acid is a chemical compound with the molecular formula C7H6FNO4S. It is a boronic acid derivative that contains a fluorine atom and a methylsulfonyl group attached to the phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 2-fluoro-5-(methylsulfonyl)phenol, undergoes a reaction with a boronic acid derivative, such as boronic acid chloride, under mild conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure boronic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-5-(methylsulfonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of different boronic acid derivatives.
Substitution: Substitution reactions at the fluorine or methylsulfonyl positions can yield a variety of functionalized compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Phenolic derivatives with different substituents.
Reduction Products: Reduced boronic acids or boronic esters.
Substitution Products: Functionalized phenylboronic acids with different substituents.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(methylsulfonyl)phenylboronic acid has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 2-Fluoro-5-(methylsulfonyl)phenylboronic acid exerts its effects involves its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with various biological and chemical systems to achieve its desired effects.
Comparación Con Compuestos Similares
2-Fluoro-5-(methylsulfonyl)toluene: Similar structure but lacks the boronic acid group.
2-Fluoro-5-(methylsulfonyl)benzoic acid: Similar structure but contains a carboxylic acid group instead of boronic acid.
Propiedades
IUPAC Name |
(2-fluoro-5-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRAJFIMZXAINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


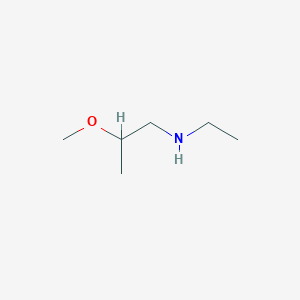
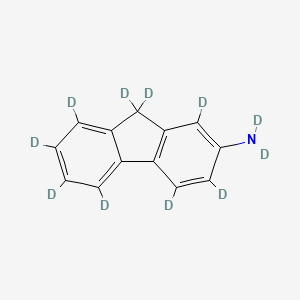
![8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529844.png)
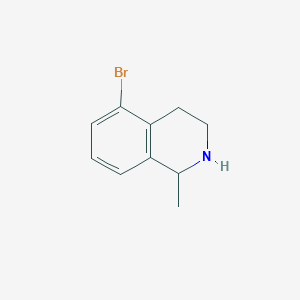
![2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane](/img/structure/B1529849.png)
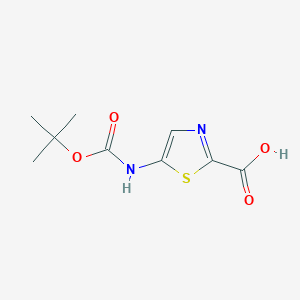
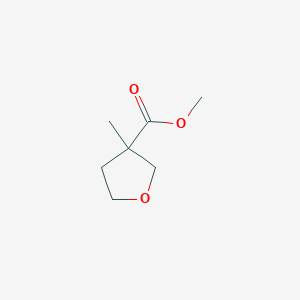
![3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1529852.png)
![5-Amino-2-Cbz-2-azaspiro[3.3]heptane](/img/structure/B1529854.png)
![Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester](/img/structure/B1529855.png)
